molecular formula C10H16O9 B1144879 γ-Hydroxybutyric Acid Glucuronide CAS No. 1439527-93-1

γ-Hydroxybutyric Acid Glucuronide

Cat. No.: B1144879
CAS No.: 1439527-93-1
M. Wt: 280.23 g/mol
InChI Key: XHBNGIHZUGLAMW-XWIWCORWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

γ-Hydroxybutyric Acid Glucuronide is a metabolite of γ-Hydroxybutyric Acid, a compound known for its presence in the central nervous system and its use in both therapeutic and illicit contexts. This glucuronide conjugate is formed through the process of glucuronidation, a biochemical pathway that enhances the solubility of compounds, facilitating their excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of γ-Hydroxybutyric Acid Glucuronide typically involves the enzymatic conjugation of γ-Hydroxybutyric Acid with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction conditions generally include an aqueous environment with a pH range of 6.5 to 7.5, and the presence of cofactors such as UDP-glucuronic acid .

Industrial Production Methods: Industrial production of this compound is not widely documented, likely due to its primary formation as a metabolic byproduct rather than a target compound for large-scale synthesis. the principles of enzymatic glucuronidation can be applied in bioreactors for controlled production .

Chemical Reactions Analysis

Types of Reactions: γ-Hydroxybutyric Acid Glucuronide primarily undergoes hydrolysis, where it is converted back to γ-Hydroxybutyric Acid and glucuronic acid. This reaction is facilitated by the enzyme β-glucuronidase .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action for γ-Hydroxybutyric Acid Glucuronide involves its formation and subsequent hydrolysis. The glucuronidation process increases the solubility of γ-Hydroxybutyric Acid, facilitating its excretion. Upon hydrolysis, the released γ-Hydroxybutyric Acid can exert its effects by binding to γ-aminobutyric acid B receptors and γ-Hydroxybutyric Acid receptors in the brain, influencing neurotransmission and producing sedative effects .

Properties

CAS No.

1439527-93-1

Molecular Formula

C10H16O9

Molecular Weight

280.23 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-(3-carboxypropoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C10H16O9/c11-4(12)2-1-3-18-10-7(15)5(13)6(14)8(19-10)9(16)17/h5-8,10,13-15H,1-3H2,(H,11,12)(H,16,17)/t5-,6-,7+,8-,10+/m0/s1

InChI Key

XHBNGIHZUGLAMW-XWIWCORWSA-N

Isomeric SMILES

C(CC(=O)O)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Canonical SMILES

C(CC(=O)O)COC1C(C(C(C(O1)C(=O)O)O)O)O

Synonyms

β-D-Glucopyranosiduronic Acid 3-Carboxypropyl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.